molecular formula C10H14N2O4S B1342432 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid CAS No. 723278-39-5

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

Cat. No.: B1342432
CAS No.: 723278-39-5
M. Wt: 258.3 g/mol
InChI Key: HURLAKSDAZFWSW-UHFFFAOYSA-N
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Description

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through different methodologies, emphasizing the optimization of conditions for improved yields. For instance, Wang Yu-huan demonstrated a synthesis process involving condensation reactions under specific conditions to achieve a product yield of 86.8% (Wang Yu-huan, 2009). Similarly, Yin Shu-mei reported on the synthesis of a related thioester derivative, highlighting the importance of precise reaction conditions for achieving desired outcomes (Yin Shu-mei, 2006).

Pharmacological Characterization

  • Studies have investigated the pharmacological potential of derivatives of this compound, exploring their activity at various receptors. P. Conti et al. synthesized stereoisomers related to the core structure, examining their activity at ionotropic and metabotropic glutamate receptors, offering insights into the nuanced pharmacological profiles and potential therapeutic applications of these compounds (P. Conti et al., 2007).

Industrial Applications

  • Research into derivatives of this compound extends to industrial applications, with studies exploring the synthesis of novel derivatives for use in photoelectronic devices and as part of chemosensory frameworks. For example, S. Shafi et al. focused on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, providing foundational research for further development in various industrial contexts (S. Shafi et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for this compound are not available, thiazole derivatives have been studied for their potential anticonvulsant properties , suggesting possible avenues for future research.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURLAKSDAZFWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609146
Record name {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723278-39-5
Record name {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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